Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin-
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Overview
Description
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- is a complex organic compound that features both isoindoline and pyridine moieties. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted isoindoline and pyridine derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate various biochemical pathways effectively .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline scaffold but lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyridine: Contains the pyridine ring with a trifluoromethyl group but lacks the isoindoline moiety.
Uniqueness
Isoindoline-2-carbonyl)-6-(trifluoromethyl)pyridin- is unique due to the combination of the isoindoline and pyridine moieties with the trifluoromethyl group. This unique structure imparts enhanced chemical stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2438637-61-5 |
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Molecular Formula |
C23H17Cl2F3N2O4S |
Molecular Weight |
545.35 |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31) |
InChI Key |
SPAYLOCXFWJEBL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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